molecular formula C15H28O4 B073806 Dihexyl Malonate CAS No. 1431-37-4

Dihexyl Malonate

Cat. No. B073806
CAS RN: 1431-37-4
M. Wt: 272.38 g/mol
InChI Key: MQXAJNXSULJYCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dialkyl malonates, including Dihexyl Malonate, often involves condensation reactions. For instance, multifunctional dialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates have been synthesized using a one-pot, pseudo five-component reaction, showcasing the versatility in creating complex malonate derivatives with potential applications as low molecular weight supramolecular organogelators (Googol & Rahmati, 2018).

Molecular Structure Analysis

Research into macrocyclic oligomalonates, which are structurally related to Dihexyl Malonate, reveals insights into the molecular arrangements and potential columnar motifs in the solid state. These studies highlight the structural diversity and complexity achievable with malonate derivatives (Chronakis et al., 2006).

Chemical Reactions and Properties

Dihexyl Malonate's chemical reactivity includes participation in a variety of organic reactions. For example, sodium malonate has been used as an efficient catalyst in the synthesis of dihydropyrano[3,2-c]chromenes and amino-benzochromenes, demonstrating the utility of malonates in facilitating complex chemical transformations (Kiyani & Tazari, 2017).

Physical Properties Analysis

The physical properties of malonate derivatives, including Dihexyl Malonate, are crucial for their application in various fields. Studies on macrocyclic cyclo[n]malonates show pronounced crystallizability and arrangement into columnar motifs in the solid state, indicating the potential for tailoring the physical properties of malonates for specific applications (Chronakis et al., 2006).

Chemical Properties Analysis

The chemical properties of Dihexyl Malonate, such as its reactivity in synthetic organic chemistry, are highlighted by its involvement in the synthesis of flavor compounds under microwave irradiation, showcasing the compound's versatility in chemical synthesis (Liu et al., 2010).

Scientific Research Applications

1. Neurological Research

Dihexyl Malonate, as a derivative of malonate, is relevant in neurological studies. Malonate is an inhibitor of mitochondrial complex II and is used to study neurodegeneration in conditions like Huntington's disease and ischemic stroke. Research has shown that malonate can induce oxidative stress, cytochrome c release, and apoptotic cell death in human neuroblastoma cells, highlighting its utility in studying neurological damage mechanisms (Gomez-Lazaro et al., 2007).

2. Cardiovascular Research

In cardiovascular research, malonate has been investigated for its role in reducing reperfusion injury. It's shown that malonate given during reperfusion can reduce infarct size in isolated mouse hearts by reducing reactive oxygen species production and mitochondrial permeability transition (Valls-Lacalle et al., 2016).

3. Biocatalysis and Enzyme Research

Dihexyl Malonate, particularly its derivative diisopropyl malonate, has been used in kinetic resolution of chiral amines catalyzed by lipase from Candida antarctica. This showcases its potential in the field of enzyme-mediated synthesis, important in pharmaceutical and chemical industries (Szemes et al., 2022).

4. Plant Biology Research

Malonate also plays a role in plant biology research. It has been used to study enzyme inhibitors in plant tissues, providing insights into plant respiration and metabolism (Turner & Hanly, 1947).

5. Metabolic Research

Studies on malonate metabolism in mammalian systems have provided significant insights. It has been used to explore metabolic pathways and enzyme activities in rat tissues, enhancing our understanding of mammalian biochemistry (Nakada et al., 1957).

6. Pharmaceutical Research

Dihexyl Malonate derivatives have been investigated for their potential in pharmaceutical applications, such as in the synthesis of β-diketo esters evaluated for anticonvulsant activity. This highlights the compound's relevance in drug discovery and development (Nicholson et al., 1994).

7. Material Science and Chemical Engineering

In material science and chemical engineering, malonate compounds are explored for their utility in complex processes like liquid-liquid extraction of rare-earth ions. Such research contributes to the development of new materials and efficient extraction methods (Rout & Binnemans, 2014).

8. Polymer Science

Dihexyl Malonate's utility extends to polymer science, where its derivatives are studied for drug binding and release activities. This is crucial for the development of drug delivery systems and biomedical applications (Undre et al., 2013).

Safety And Hazards

Dihexyl Malonate is a combustible liquid and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for Dihexyl Malonate could involve its use in the synthesis of a wide variety of carboxylic acids and methyl ketones . It could also be used in the preparation of other compounds through the malonic ester synthesis .

properties

IUPAC Name

dihexyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXAJNXSULJYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431505
Record name Dihexyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexyl Malonate

CAS RN

1431-37-4
Record name Dihexyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 1,3-dihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihexyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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